molecular formula C18H13N3O2 B11075038 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11075038
M. Wt: 303.3 g/mol
InChI Key: KUIFMXLFCWECRN-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione is a complex organic compound that features a benzimidazole moiety linked to a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the condensation of 2-methyl-1H-benzimidazole with a suitable pyrrole-2,5-dione precursor. One common method involves the use of o-phenylenediamine and formic acid to form the benzimidazole ring, followed by the reaction with an appropriate pyrrole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced benzimidazole or pyrrole derivatives.

Scientific Research Applications

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division in cancer cells or the disruption of metabolic processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrrole-2,5-dione structure.

    1-phenyl-1H-pyrrole-2,5-dione: Contains the pyrrole-2,5-dione moiety but not the benzimidazole ring.

Uniqueness

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to the combination of the benzimidazole and pyrrole-2,5-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(2-methylbenzimidazol-1-yl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C18H13N3O2/c1-12-19-14-9-5-6-10-15(14)20(12)16-11-17(22)21(18(16)23)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

KUIFMXLFCWECRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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